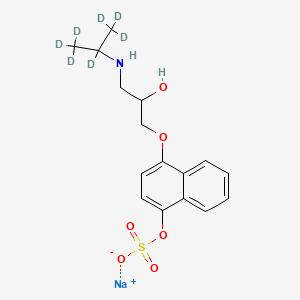
rac 4-Sulfoxy Propranolol-d7 Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac 4-Sulfoxy Propranolol-d7 Sodium Salt: is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of propranolol, a non-selective beta-adrenergic antagonist widely used in the treatment of cardiovascular diseases. The compound is labeled with deuterium, which makes it useful in various analytical and research applications, particularly in the study of drug metabolism and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac 4-Sulfoxy Propranolol-d7 Sodium Salt involves multiple steps, starting from the parent compound, propranolol. The key steps include:
Deuteration: Introduction of deuterium atoms into the propranolol molecule. This is typically achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Sulfoxidation: Conversion of the propranolol derivative to its sulfoxy form. This step involves the oxidation of the sulfur atom using oxidizing agents such as hydrogen peroxide or peracids.
Neutralization: The final step involves neutralizing the sulfoxy propranolol with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents in high-pressure reactors.
Continuous Oxidation: Employing continuous flow reactors for the sulfoxidation step to ensure consistent product quality.
Automated Neutralization: Utilizing automated systems for the neutralization and purification of the final product.
化学反应分析
Types of Reactions
rac 4-Sulfoxy Propranolol-d7 Sodium Salt undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can revert the sulfoxy group back to the sulfide form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted propranolol derivatives.
科学研究应用
rac 4-Sulfoxy Propranolol-d7 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of drug metabolism and pharmacokinetics.
Biology: Employed in biological studies to investigate the metabolic pathways and interactions of propranolol.
Medicine: Utilized in clinical research to understand the pharmacodynamics and pharmacokinetics of propranolol and its derivatives.
Industry: Applied in the pharmaceutical industry for the development and testing of new beta-blockers and related compounds.
作用机制
The mechanism of action of rac 4-Sulfoxy Propranolol-d7 Sodium Salt is similar to that of propranolol. It acts as a non-selective beta-adrenergic antagonist, blocking the beta-adrenergic receptors in the heart and other tissues. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The deuterium labeling does not significantly alter the pharmacological activity but allows for detailed study of the compound’s metabolism and distribution in the body.
相似化合物的比较
Similar Compounds
Propranolol: The parent compound, widely used as a beta-blocker.
4-Hydroxy Propranolol: A major metabolite of propranolol with similar pharmacological activity.
Propranolol-d7: Another deuterium-labeled derivative used in research.
Uniqueness
rac 4-Sulfoxy Propranolol-d7 Sodium Salt is unique due to its sulfoxy group and deuterium labeling. This combination allows for specific and detailed studies of the compound’s metabolic pathways and interactions, providing insights that are not possible with other similar compounds.
属性
分子式 |
C16H20NNaO6S |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
sodium;[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl] sulfate |
InChI |
InChI=1S/C16H21NO6S.Na/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15;/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21);/q;+1/p-1/i1D3,2D3,11D; |
InChI 键 |
ZTHBVNJFTDEHBR-BGKGEVRXSA-M |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)[O-])O.[Na+] |
规范 SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


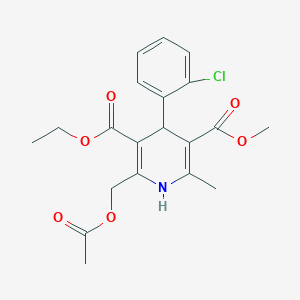

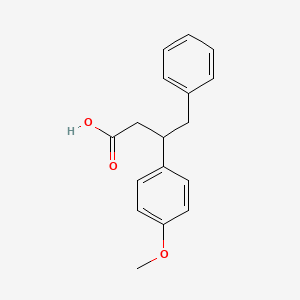
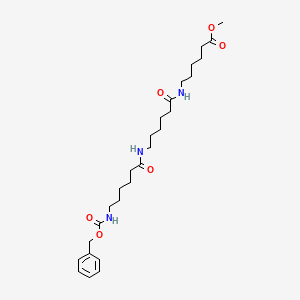
![1,6-dihydroxy-3-methyl-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B13839901.png)
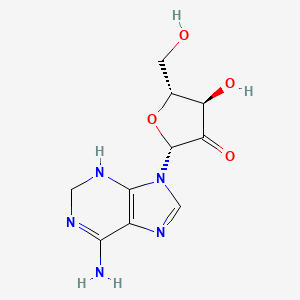


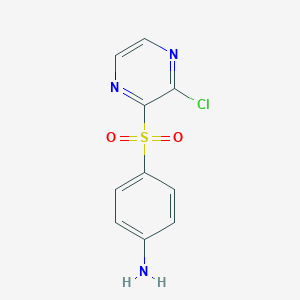
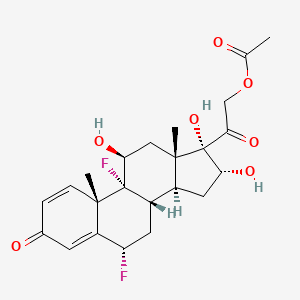
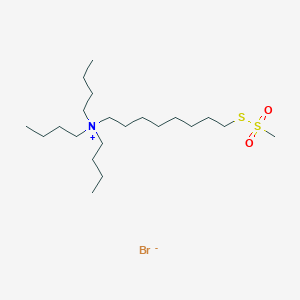
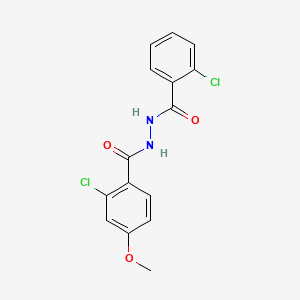
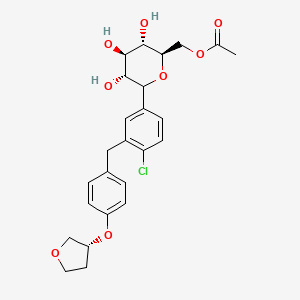
![2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride](/img/structure/B13839939.png)
